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Compound of Interest

Compound Name: 4-Amino-5-methylpyridin-2-ol

Cat. No.: B046200

A Guide for Synthetic Chemists and Drug Development Professionals

Abstract

4-Amino-5-methylpyridin-2-ol (CAS: 95306-64-2) is a heterocyclic organic compound of
significant interest in medicinal chemistry, most notably as a key starting material for the
synthesis of Finerenone, a non-steroidal, selective mineralocorticoid receptor antagonist.[1][2]
[3] This guide provides a detailed examination of the reactivity of 4-Amino-5-methylpyridin-2-
ol, focusing on its interactions with both electrophiles and nucleophiles. A central theme is the
compound's pronounced nucleophilic character, driven by its electron-rich aminopyridine core.
We will explore the critical role of its pyridinol-pyridone tautomerism, which dictates the
available reactive sites. This document furnishes researchers with not only the theoretical
underpinnings of the molecule's reactivity but also detailed, actionable protocols for key
synthetic transformations, including N-acylation, N-alkylation, and electrophilic halogenation.

Core Physicochemical Properties and Tautomerism

4-Amino-5-methylpyridin-2-ol is a white to light yellow crystalline solid.[1] Its structure is
characterized by a pyridine ring bearing a strongly activating amino group at the C4 position, a
methyl group at C5, and a hydroxyl group at C2.[1] This substitution pattern creates a molecule
with a rich and nuanced chemical personality.
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Property Value Source

CAS Number 95306-64-2 [1]14]

Molecular Formula CeHsN20 [41[5]

Molecular Weight 124.14 g/mol [11[3]
White to off-white or light

Appearance _ [1][3]
brown solid

2-8°C, sealed in dry, dark
Storage - [4]
conditions

A pivotal aspect of this molecule's reactivity is its existence as a mixture of two tautomeric
forms in equilibrium: the pyridin-2-ol form and the 4-amino-5-methyl-2(1H)-pyridinone form.[5]
[6] The pyridinone tautomer is often a significant contributor to the equilibrium, influencing the
molecule's aromaticity and the nucleophilicity of the various heteroatoms.

Caption: Tautomeric equilibrium of the title compound.

This equilibrium is crucial: the enol form presents a nucleophilic hydroxyl group, while the keto
form possesses an amide-like character with a potentially acidic N-H proton and a carbonyl
oxygen. The exocyclic amino group at C4 remains a potent nucleophilic center in both forms.

Reactions with Electrophiles: The Nucleophilic
Nature of 4-Amino-5-methylpyridin-2-ol

The combination of the C4-amino group and the pyridine ring heteroatoms renders the
molecule highly nucleophilic.[7] The primary sites for electrophilic attack are the exocyclic
amino nitrogen (N4), the ring nitrogen (N1), and, depending on the tautomeric form, the
hydroxyl oxygen or the carbonyl oxygen (O2). The amino group significantly enhances the
electron density of the pyridine ring, making it susceptible to electrophilic aromatic substitution.

[7]

Caption: Key nucleophilic sites for electrophilic attack.

N-Acylation of the Exocyclic Amino Group
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The N4-amino group is the most reactive nucleophilic site for reactions with acylating agents
like acid chlorides and anhydrides. This reaction is fundamental not only for synthesizing amide
derivatives but also as a crucial protecting group strategy. By converting the highly activating -
NH: group into a less activating N-acetyl group (-NHCOCHS3), one can moderate the ring's
reactivity and prevent unwanted side reactions during subsequent electrophilic substitutions,
such as nitration or halogenation.[8]

This protocol describes a standard procedure for the protection of the C4-amino group.

Materials:

4-Amino-5-methylpyridin-2-ol

o Acetic Anhydride ((CHsCO)20)

e Pyridine (anhydrous)

o Deionized Water

e Saturated Sodium Bicarbonate (NaHCOs3) solution

o Ethyl Acetate

e Anhydrous Magnesium Sulfate (MgSQOa)

e Round-bottom flask, magnetic stirrer, reflux condenser, ice bath, separation funnel.
Procedure:

e Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Amino-
5-methylpyridin-2-ol (1.24 g, 10 mmol) in 20 mL of anhydrous pyridine. Stir until fully
dissolved.

o Acylation: Cool the solution in an ice bath to 0-5°C. Add acetic anhydride (1.12 mL, 12 mmol,
1.2 equivalents) dropwise over 10 minutes. Causality Note: Pyridine serves as both a solvent
and a base to neutralize the acetic acid byproduct. Dropwise addition at low temperature
helps control the exothermic reaction.
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o Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm
to room temperature. Stir for 4-6 hours. Monitor the reaction progress using Thin Layer
Chromatography (TLC).

e Quenching: Once the reaction is complete, carefully pour the mixture into 100 mL of ice-cold
deionized water with stirring. A precipitate of the N-acetylated product should form.

« |solation: Collect the solid product by vacuum filtration and wash the filter cake with cold
water (2 x 20 mL).

« Purification: To remove any remaining acidic impurities, suspend the crude product in 50 mL
of saturated NaHCOs solution and stir for 30 minutes. Filter, wash with water, and dry under
vacuum. If further purification is needed, recrystallization from an ethanol/water mixture is
recommended.

e Characterization: Confirm the structure of the resulting N-(2-hydroxy-5-methylpyridin-4-
yl)acetamide via 'H NMR, 3C NMR, and MS analysis.

Electrophilic Aromatic Substitution: Halogenation

The electron-donating amino group strongly activates the pyridine ring towards electrophilic
substitution, primarily at the ortho and para positions. For this molecule, the C3 and C5
positions are ortho to the amino group. Since C5 is blocked by a methyl group, the C3 position
is the most probable site for substitution.

This protocol uses N-Bromosuccinimide (NBS), a mild source of electrophilic bromine, to
achieve controlled mono-bromination.

Materials:

4-Amino-5-methylpyridin-2-ol

N-Bromosuccinimide (NBS)

Acetonitrile (anhydrous)

Round-bottom flask, magnetic stirrer, light protection (aluminum foil).
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Procedure:

Setup: Dissolve 4-Amino-5-methylpyridin-2-ol (1.24 g, 10 mmol) in 30 mL of anhydrous
acetonitrile in a flask protected from light.

e Reagent Addition: Add N-Bromosuccinimide (1.78 g, 10 mmol, 1.0 equivalent) to the solution
in one portion. Causality Note: Using a 1:1 stoichiometry helps to minimize the formation of
di-brominated byproducts. Acetonitrile is a suitable polar aprotic solvent for this reaction.

e Reaction: Stir the mixture at room temperature for 12-18 hours. The reaction progress can
be monitored by TLC or LC-MS.

e Workup: Upon completion, remove the solvent under reduced pressure.

 Purification: Dissolve the residue in a minimal amount of dichloromethane/methanol and
purify by column chromatography on silica gel, eluting with a gradient of ethyl acetate in
hexanes to isolate the desired 3-bromo-4-amino-5-methylpyridin-2-ol.

o Characterization: Verify the structure and regiochemistry of the product using spectroscopic
methods, including *H NMR (noting the disappearance of the C3-H signal) and mass
spectrometry.

Reactions with Nucleophiles: Clarifying a Common
Misconception

While literature sometimes refers to the alcoholic hydroxyl group undergoing nucleophilic
substitution[1][5], this is generally unfavorable unless the hydroxyl group is first activated (e.qg.,
by protonation to form a good water leaving group, or conversion to a sulfonate ester). The
most prominent and industrially relevant reaction involving a nucleophile is, in fact, the
synthesis of 4-Amino-5-methylpyridin-2-ol itself, via a Nucleophilic Aromatic Substitution
(SnAr) pathway. This often leads to confusion about the compound's own reactivity profile.

Synthesis via Nucleophilic Aromatic Substitution (SnAr)

The most well-documented method to produce the title compound is by reacting 2-chloro-5-
methylpyridin-4-amine with a strong base like potassium hydroxide (KOH).[7][9] In this reaction,
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the hydroxide ion (OH™) acts as the nucleophile, displacing the chloride leaving group at the C2
position.

Start: 2-chloro-5-
methylpyridin-4-amine

Reagents: SnAr Reaction Workup: Product: 4-Amino-5-
KOH, Methanol (in Autoclave) Cooling, Neutralization methylpyridin-2-ol

Conditions:
High Temp (180°C)
High Pressure (12.5 bar)

Click to download full resolution via product page
Caption: Workflow for the synthesis of the title compound.

This protocol is based on a patented industrial process, highlighting the robust conditions
required.[9][10]

Materials:

e 2-Chloro-5-methylpyridin-4-amine

¢ Potassium Hydroxide (KOH)

e Methanol

» High-pressure autoclave/reactor

e Hydrochloric acid/methanol solution for precipitation.

Warning: This reaction involves high temperatures and pressures and must be performed only
in a suitable high-pressure reactor by trained personnel.

Procedure:
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Charging the Reactor: Charge the pressure reactor with 2-chloro-5-methylpyridin-4-amine
(e.g., 4.0 g), methanol (40 mL), and potassium hydroxide (12.5 g).[9]

Reaction: Seal the reactor and heat the mixture to 180°C. The internal pressure will increase
to approximately 12.5 bar. Maintain these conditions for 16 hours with stirring.[9][10]
Causality Note: The high temperature and pressure are necessary to overcome the
activation energy for the SnAr reaction on the electron-rich pyridine ring.

Cooling and Workup: After 16 hours, cool the reactor to room temperature. Carefully vent
any excess pressure.

Precipitation: Transfer the reaction mixture to a beaker. The product can be precipitated by
carefully adding a solution of hydrochloric acid in methanol to adjust the pH, causing the
crude product to crystallize.[5][10]

Isolation and Purification: Collect the solid by vacuum filtration, wash with a small amount of
cold methanol, and dry under vacuum. The overall yield for this two-step process (including a
preceding hydrogenation) is reported to be high, around 84%.[9]

Table of Reported Synthesis Conditions

Starting Temperat Pressure . Referenc
. Reagent Solvent Yield (%)
Material ure (°C) (bar)

2-chloro-5-
methylpyrid KOH Methanol 180 12.5 84 (overall)  [9][10]
in-4-amine

2-chloro-5-
methylpyrid KOH Methanol 160-200 Autoclave >75 [11[7]

in-4-amine

2-chloro-4-
amino-5- Ethylene

T - - - [5][10]
methylpyrid Glycol

ine
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Summary and Synthetic Outlook

4-Amino-5-methylpyridin-2-ol is a versatile heterocyclic building block whose reactivity is
dominated by its nucleophilic character.

o Reaction with Electrophiles: The molecule readily reacts with electrophiles. The exocyclic
N4-amino group is the primary site for acylation and alkylation. The activated pyridine ring
undergoes electrophilic aromatic substitution, predictably at the C3 position.

» Reaction with Nucleophiles: The compound itself is not electrophilic and does not readily
react with nucleophiles. Its formation via a nucleophilic aromatic substitution reaction is a key
synthetic route but should not be mistaken for a reaction of the title compound itself.

Understanding this reactivity profile is essential for researchers in drug development who utilize
this molecule as a precursor for complex targets like Finerenone.[3] By leveraging the
predictable nucleophilicity of the amino group and the aromatic ring, chemists can strategically
functionalize this scaffold to build a diverse range of novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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(intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-
chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-
4-pyridylamine - Google Patents [patents.google.com]

e 10. 4-Amino-2-hydroxy-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]

 To cite this document: BenchChem. [Application Note & Protocols: The Reactivity of 4-
Amino-5-methylpyridin-2-ol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b046200#4-amino-5-methylpyridin-2-ol-reaction-with-
electrophiles-nucleophiles]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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